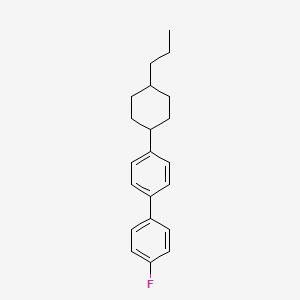

4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h8-17H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBQDZYHNOGWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346313 | |

| Record name | 3~4~-Fluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87260-24-0 | |

| Record name | 3~4~-Fluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 4-fluoro-4'-(trans-4-propylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

CAS Number: 87260-24-0

For correspondence: Lead Scientist, Advanced Materials Division

Abstract

This technical whitepaper provides a comprehensive overview of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a key component in advanced liquid crystal displays (LCDs). The document details its physicochemical properties, outlines a robust experimental protocol for its synthesis via Suzuki-Miyaura coupling, and discusses its applications in liquid crystal formulations. This guide is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are interested in the synthesis and application of fluorinated biphenyl compounds. All quantitative data is presented in structured tables for clarity and comparative analysis, and a detailed workflow for its synthesis is provided.

Introduction

This compound is a thermotropic liquid crystal material that has garnered significant interest due to its unique electro-optical properties. The incorporation of a fluorine atom into the biphenyl structure introduces a significant dipole moment, which is crucial for the formulation of liquid crystal mixtures with specific dielectric anisotropies. These properties, combined with the stability of the cyclohexyl ring, make it a valuable component in the manufacturing of high-performance LCDs. This document serves as a technical guide to its synthesis, properties, and applications.

Physicochemical Properties

The properties of this compound are summarized in the table below. These properties are essential for its application in liquid crystal mixtures, influencing factors such as melting point, clearing point, and viscosity.

| Property | Value | Reference |

| CAS Number | 87260-24-0 | [1][2] |

| Molecular Formula | C₂₁H₂₅F | [1] |

| Molecular Weight | 296.43 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 106 °C | [2] |

| Purity | >98.0% (GC) |

Spectroscopic Data

¹H NMR Spectral Data (Reference Compound: 4-Fluoro-1,1'-biphenyl)

| Assignment | Chemical Shift (ppm) |

| A | 7.517 |

| B | 7.516 |

| C | 7.409 |

| D | 7.326 |

| E | 7.100 |

| Solvent: CDCl₃, Frequency: 400 MHz[3] |

Mass Spectrometry Data (Reference Compound: 4-Fluoro-1,1'-biphenyl)

| m/z | Intensity |

| 172.0 | 100.0 |

| 171.0 | 29.6 |

| 170.0 | 20.6 |

| 173.0 | 13.0 |

| Source: 70 eV[3] |

IR Spectral Data (Reference Compound: 4-Fluoro-1,1'-biphenyl)

A digitized IR spectrum for 4-Fluoro-1,1'-biphenyl is available through the NIST/EPA Gas-Phase Infrared Database.[4]

Experimental Protocols: Synthesis

The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This method provides a high-yield and selective route to the desired biphenyl structure.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Detailed Experimental Procedure

Materials:

-

1-Bromo-4-fluorobenzene

-

4-(trans-4-propylcyclohexyl)phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Diethyl ether

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes

-

Dichloromethane

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-(trans-4-propylcyclohexyl)phenylboronic acid (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), and sodium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask until the reactants are fully dissolved.

-

Degassing: Bubble argon or nitrogen gas through the solution for 20 minutes to remove any dissolved oxygen.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of diethyl ether and 100 mL of water. Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and dichloromethane as the eluent, to yield this compound as a white solid.

Applications in Liquid Crystal Displays

This compound is primarily used as a component in liquid crystal mixtures for display applications. The presence of the fluorine atom enhances the dielectric anisotropy of the mixture, which is a critical parameter for the performance of twisted nematic (TN) and other types of LCDs. A patent for a liquid crystal composition containing a similar fluorobenzene derivative demonstrated that its addition resulted in a low viscosity and a high clearing point.[5]

Performance in a Liquid Crystal Mixture

While specific data for a mixture containing the title compound is proprietary, a representative example of a liquid crystal composition is provided below to illustrate the typical components and their proportions.

| Component | Type | Weight % |

| trans-4-propyl-(4'-cyanophenyl)cyclohexane | Nematic LC | 24% |

| trans-4-pentyl-(4'-cyanophenyl)cyclohexane | Nematic LC | 36% |

| trans-4-heptyl-(4'-cyanophenyl)cyclohexane | Nematic LC | 25% |

| trans-4-pentyl-(4"-cyanobiphenyl)cyclohexane | Nematic LC | 15% |

| This is an example of a nematic liquid crystal mixture. The addition of this compound would modify the electro-optical properties of such a mixture.[5] |

Conclusion

This compound is a key fluorinated biphenyl derivative with significant applications in the field of liquid crystal displays. Its synthesis via Suzuki-Miyaura coupling is a well-established and efficient method. The physicochemical properties of this compound make it a valuable component for tuning the electro-optical characteristics of liquid crystal mixtures. This technical guide provides a foundational understanding for researchers and scientists working with this and related materials.

References

- 1. This compound | C21H25F | CID 611152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labproinc.com [labproinc.com]

- 3. 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR spectrum [chemicalbook.com]

- 4. 1,1'-Biphenyl, 4-fluoro- [webbook.nist.gov]

- 5. EP0119756B1 - Fluorobenzene derivatives and liquid crystal compositions containing the same - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the liquid crystal compound 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. The information presented herein is intended to support research and development activities, particularly in the fields of materials science and drug delivery systems where the unique properties of liquid crystals are of significant interest.

Chemical Identity and Physical Properties

This compound is a fluorinated biphenyl derivative featuring a propylcyclohexyl group. This molecular structure imparts the material with its liquid crystalline characteristics. It is a white, solid crystalline compound at room temperature.[1][2]

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| Synonyms | 1-fluoro-4-[4-(trans-4-propylcyclohexyl)phenyl]benzene | [3][4] |

| CAS Number | 87260-24-0 | [1][2][3][4] |

| Molecular Formula | C₂₁H₂₅F | [1][3][4] |

| Molecular Weight | 296.43 g/mol | [1][2][3][4] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 106 °C | [1][2] |

| Purity (GC) | >98.0% | [1] |

Spectroscopic and Analytical Data

The structural integrity and purity of this compound are typically confirmed through a combination of spectroscopic and chromatographic techniques.

Table 2: Spectroscopic and Analytical Data

| Technique | Data Summary |

| ¹H NMR | Data confirms the presence of aromatic, cyclohexyl, and propyl protons in the expected ratios. |

| ¹³C NMR | Spectral data is available and consistent with the proposed chemical structure.[4] |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak consistent with the molecular weight, confirming the compound's identity.[4] |

Detailed spectral data and interpretation are often found in specialized databases or the supplementary information of scientific publications. For novel batches, it is imperative to acquire and interpret these spectra to verify the compound's identity and purity.

Liquid Crystalline Properties

As a nematic liquid crystal, this compound exhibits a phase of matter that is intermediate between a crystalline solid and an isotropic liquid.[5] This mesophase is characterized by long-range orientational order of the molecules.

Table 3: Liquid Crystalline Properties

| Property | Value | Description |

| Mesomorphic Range | 104 to 160 °C | The temperature range over which the compound exhibits liquid crystalline properties. |

| Clearing Point | Data not explicitly found in searches. | The temperature at which the liquid crystal transitions to an isotropic liquid. |

| Birefringence (Δn) | Data not explicitly found in searches. | The difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. |

| Dielectric Anisotropy (Δε) | Data not explicitly found in searches. | The difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director axis. |

The specific values for clearing point, birefringence, and dielectric anisotropy are crucial for the application of liquid crystals in devices and formulations. These properties are highly dependent on temperature and the presence of any impurities.

Experimental Protocols

Synthesis

A common and effective method for the synthesis of 4-substituted-4'-fluorobiphenyl compounds is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a boronic acid or ester with a halide.

Diagram 1: Generalized Suzuki Coupling Reaction for Synthesis

Caption: Generalized Suzuki coupling for synthesis.

General Protocol:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-(trans-4-propylcyclohexyl)phenylboronic acid, 1-bromo-4-fluorobenzene, a palladium catalyst, and a suitable solvent system.

-

Add an aqueous solution of a base (e.g., sodium carbonate).

-

Heat the reaction mixture to reflux with vigorous stirring for a specified period (typically several hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove inorganic salts and the catalyst. This typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude product is typically purified by recrystallization from a suitable solvent to obtain a high-purity crystalline solid.

Diagram 2: General Purification Workflow

Caption: Purification by recrystallization workflow.

General Protocol:

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents). The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

Characterization of Liquid Crystalline Properties

The liquid crystalline properties are typically characterized using a combination of thermal analysis and optical microscopy.

Diagram 3: Characterization Workflow for Liquid Crystal Properties

Caption: Workflow for liquid crystal characterization.

General Protocols:

-

Differential Scanning Calorimetry (DSC): A small, weighed amount of the sample is heated and cooled at a controlled rate in a DSC instrument. The resulting thermogram will show endothermic and exothermic peaks corresponding to phase transitions (e.g., crystal-to-nematic and nematic-to-isotropic), allowing for the determination of transition temperatures and enthalpies.

-

Polarized Optical Microscopy (POM): A thin film of the sample is placed between two crossed polarizers on a temperature-controlled stage of a microscope. As the sample is heated and cooled through its mesophases, characteristic textures can be observed, which are used to identify the type of liquid crystal phase (e.g., nematic, smectic).

-

Birefringence Measurement: The birefringence can be determined by various methods, including the use of a Sénarmont or Berek compensator with a polarized microscope, or by analyzing the transmission spectrum of a liquid crystal cell of a known thickness.[3]

-

Dielectric Anisotropy Measurement: The dielectric anisotropy is measured by determining the capacitance of a liquid crystal cell with the molecules aligned parallel and perpendicular to an applied electric field.[6][7] This is typically done using an LCR meter over a range of frequencies.[7]

Solubility

The solubility of this compound is expected to be low in polar solvents like water and higher in non-polar organic solvents, a characteristic typical for biphenyl-based liquid crystals.

Table 4: Predicted Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Non-polar Aprotic (e.g., Toluene, Hexane) | High | "Like dissolves like" principle; the molecule has a large non-polar component. |

| Polar Aprotic (e.g., Acetone, THF) | Moderate to High | The polarity of these solvents can interact with the fluorinated biphenyl core. |

| Polar Protic (e.g., Ethanol, Methanol) | Low to Moderate | The hydrogen bonding capability of these solvents is not well-matched with the non-polar nature of the majority of the molecule. |

| Aqueous (e.g., Water) | Very Low | The hydrophobic nature of the molecule will lead to poor solubility in water. |

It is crucial for researchers to experimentally determine the solubility in specific solvents relevant to their application.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. General good laboratory practices, including the use of personal protective equipment (gloves, safety glasses), are recommended.

This technical guide provides a foundation for understanding the key physicochemical properties of this compound. For specific applications, it is highly recommended that researchers perform their own detailed characterization to ensure the material meets the requirements of their intended use.

References

- 1. researchgate.net [researchgate.net]

- 2. labproinc.com [labproinc.com]

- 3. Determination of birefringence dispersion in nematic liquid crystals by using an S-transform [opg.optica.org]

- 4. This compound | C21H25F | CID 611152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tandfonline.com [tandfonline.com]

- 7. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

An In-depth Technical Guide to 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity and detailed experimental protocols for 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is limited. This guide provides a comprehensive overview of its known chemical and physical properties, alongside generalized experimental methodologies and potential biological implications based on related compounds.

Executive Summary

This compound is a fluorinated biphenyl compound recognized primarily for its application as a liquid crystal monomer.[1] Its molecular structure, featuring a biphenyl core, a propylcyclohexyl group, and a fluorine atom, imparts specific physicochemical properties relevant to materials science. While its direct biological activities and interactions with signaling pathways are not extensively documented in public literature, the presence of the fluorinated biphenyl moiety suggests potential relevance in medicinal chemistry due to the known effects of fluorination on drug candidates, such as enhanced metabolic stability and membrane permeability. This guide synthesizes the available data on its molecular structure, properties, and offers general experimental frameworks for its analysis.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central 1,1'-biphenyl scaffold. A fluorine atom is substituted at the 4-position of one phenyl ring, and a trans-4-propylcyclohexyl group is attached to the 4'-position of the other phenyl ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C21H25F | [1] |

| Molecular Weight | 296.43 g/mol | [2] |

| CAS Number | 87260-24-0 | [1][2] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 106 °C | [2] |

| Purity | >98.0% (by GC) | [3] |

| Synonyms | 1-fluoro-4-[4-(trans-4-propylcyclohexyl)phenyl]benzene | [1] |

General Experimental Protocols

General Synthesis Methodology

The synthesis of fluorinated biphenyl compounds often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[6] A plausible synthetic route for this compound would involve the coupling of a fluorophenylboronic acid with a brominated or iodinated propylcyclohexyl-biphenyl derivative.

General Suzuki Coupling Protocol:

-

Reactants: An aryl halide (e.g., 4-bromo-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl) and a boronic acid (e.g., 4-fluorophenylboronic acid).

-

Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].[6]

-

Base: An aqueous base solution, for instance, potassium carbonate or sodium carbonate.

-

Solvent: A two-phase solvent system, commonly toluene/ethanol/water or dioxane/water.[6]

-

Procedure: The reactants, catalyst, and base are combined in the solvent system under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated with stirring for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, often by column chromatography on silica gel or recrystallization.

Purity Determination by Gas Chromatography (GC)

The purity of the final compound is often assessed using Gas Chromatography.

General GC Protocol:

-

Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for the analysis of non-polar to semi-polar compounds (e.g., a DB-5 or equivalent).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Temperature Program: An initial oven temperature is held for a few minutes, then ramped up to a final temperature and held. The specific temperatures and ramp rate would need to be optimized for this compound.

-

Injection: A small volume of the sample, dissolved in a suitable solvent (e.g., dichloromethane or hexane), is injected into the GC.

-

Data Analysis: The peak area of the main component is compared to the total area of all peaks to determine the purity percentage.

Potential Biological Significance and Signaling Pathways

There is no direct evidence in the reviewed literature of specific biological activities or signaling pathway interactions for this compound. However, the incorporation of fluorine into organic molecules is a common strategy in drug design to enhance pharmacological properties.[7][8][9][10]

The introduction of fluorine can:

-

Increase Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, prolonging the half-life of a drug.[11]

-

Enhance Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[7][10]

-

Modulate Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.[8]

A study on the metabolism of a structurally related fluorinated liquid-crystal monomer, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, in liver microsomes revealed that dealkylation, H-abstraction, and hydroxylation are primary metabolic pathways.[12] This suggests that if this compound were to undergo metabolism, similar transformations on the propylcyclohexyl moiety could be anticipated.

Due to the lack of specific biological data for the target molecule, no signaling pathway diagrams can be provided.

Mandatory Visualizations

Generalized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a fluorinated biphenyl compound.

Caption: Generalized workflow for synthesis and characterization.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties, primarily utilized in the field of liquid crystals. While this guide provides a thorough overview of its molecular structure and a framework for its synthesis and analysis, a significant data gap exists regarding its biological effects and mechanisms of action. For researchers in drug development, this compound could be of interest as a scaffold for designing new therapeutic agents, leveraging the known benefits of fluorination. However, any such endeavor would necessitate extensive empirical investigation to determine its biological activity, metabolic fate, and potential toxicity. Future research is required to elucidate the full potential of this and similar fluorinated biphenyl compounds in the life sciences.

References

- 1. This compound | C21H25F | CID 611152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labproinc.com [labproinc.com]

- 3. 4-Fluoro-4'-(trans-4-propylcyclohexyl)biphenyl | 87260-24-0 | TCI AMERICA [tcichemicals.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthetic Pathway for 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a primary synthesis route for 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a key intermediate in the development of liquid crystals and specialty organic materials. The document details a robust and widely applicable synthetic method, the Suzuki-Miyaura cross-coupling reaction, and includes a representative experimental protocol, quantitative data, and a visual representation of the synthetic pathway.

Introduction

This compound is a fluorinated biphenyl derivative with applications in the field of liquid crystal displays and advanced materials science.[1][2] Its synthesis is a critical step in the production of these materials, requiring a reliable and efficient method to construct the biaryl scaffold. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of substituted biphenyls.[3][4] This reaction offers high yields, mild reaction conditions, and tolerance to a wide range of functional groups.

This guide will focus on the synthesis of this compound via the Suzuki-Miyaura coupling of 1-bromo-4-(trans-4-propylcyclohexyl)benzene and 4-fluorophenylboronic acid.

Synthesis Route: Suzuki-Miyaura Cross-Coupling

The core of this synthetic approach is the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. In this specific synthesis, 1-bromo-4-(trans-4-propylcyclohexyl)benzene serves as the organohalide, and 4-fluorophenylboronic acid is the organoboron reagent. The reaction is facilitated by a palladium catalyst and a base in a suitable solvent system.

The general reaction scheme is as follows:

Reactants:

-

1-bromo-4-(trans-4-propylcyclohexyl)benzene

-

4-fluorophenylboronic acid

Catalyst:

-

Palladium-based catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or Palladium(II) acetate with a phosphine ligand)

Base:

-

An inorganic base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄)

Solvent:

-

A mixture of an organic solvent (e.g., toluene, dioxane, or dimethylformamide) and an aqueous solution.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Suzuki-Miyaura synthesis of biphenyl derivatives, based on analogous reactions reported in the literature. These parameters can serve as a starting point for the optimization of the synthesis of this compound.

| Parameter | Value/Compound | Notes |

| Aryl Halide | 1-bromo-4-(trans-4-propylcyclohexyl)benzene | 1.0 equivalent |

| Arylboronic Acid | 4-fluorophenylboronic acid | 1.1 - 1.5 equivalents |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a ligand (e.g., triphenylphosphine) | 1-5 mol% |

| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 equivalents |

| Solvent System | Toluene/Ethanol/Water or Dioxane/Water | A biphasic system is common to dissolve both the organic reactants and the inorganic base. |

| Reaction Temperature | 80 - 110 °C | The optimal temperature depends on the specific catalyst and solvent system used.[3] |

| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] |

| Typical Yield | 70 - 98% | Yields can vary depending on the specific reaction conditions and purification methods. High yields are generally achievable for this type of coupling reaction.[6] |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established methods for Suzuki-Miyaura cross-coupling reactions.[5][7]

Materials:

-

1-bromo-4-(trans-4-propylcyclohexyl)benzene

-

4-fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(trans-4-propylcyclohexyl)benzene (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

-

-

Solvent Addition:

-

Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask via a cannula or syringe. The total solvent volume should be sufficient to dissolve the reactants and allow for efficient stirring.

-

-

Reaction:

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.[8]

-

Elute with a non-polar solvent such as hexane or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate) to isolate the pure this compound.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a white solid.

-

-

Characterization:

-

Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of the solid product can also be determined.[2]

-

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the Suzuki-Miyaura synthesis of this compound.

Caption: Suzuki-Miyaura synthesis of the target compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and high-yielding route for the synthesis of this compound. This technical guide offers a comprehensive overview of this synthetic pathway, including a detailed experimental protocol and relevant quantitative data to aid researchers in the successful synthesis of this important compound. The provided information is intended to serve as a foundational resource for professionals in organic synthesis, drug development, and materials science.

References

- 1. This compound | C21H25F | CID 611152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labproinc.com [labproinc.com]

- 3. mdpi.com [mdpi.com]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Guide to the Material Safety of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the material safety data for 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS No. 87260-24-0). It is intended for use by researchers, scientists, and drug development professionals who may handle this compound. This guide consolidates available safety information, physical and chemical properties, and handling procedures. It also addresses the emerging environmental and health considerations for the broader class of fluorinated liquid crystal monomers (FLCMs). Notably, this guide highlights existing discrepancies in the classification of this material to ensure that appropriate safety precautions are taken.

Chemical Identification and Physical Properties

This compound is a fluorinated biphenyl compound. It is a white to almost white solid in powder or crystal form at room temperature.[1]

| Property | Value | Source |

| CAS Number | 87260-24-0 | [1][2] |

| Molecular Formula | C₂₁H₂₅F | [2][3] |

| Molecular Weight | 296.42 g/mol | [2][3] |

| Appearance | White to Almost white powder to crystal | |

| Physical State | Solid | [1] |

| Melting Point | 106 °C | [1] |

| Boiling Point | 401.4 ± 24.0 °C (Predicted) | |

| Density | 1.007 ± 0.06 g/cm³ (Predicted) |

Hazard Identification and Classification

There is conflicting information regarding the GHS classification of this compound. A Safety Data Sheet (SDS) from TCI Chemicals in Czech indicates that the substance is not hazardous. However, data from other suppliers, such as ChemScene and CookeChem, provide a harmonized classification that indicates potential hazards.[3] For the safety of all personnel, it is recommended to adhere to the more stringent classification until a definitive harmonized classification is established.

Recommended GHS Classification:

| Classification | Code | Description |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3] |

| Hazardous to the Aquatic Environment (Long-term) | Category 4 | H413: May cause long lasting harmful effects to aquatic life.[3] |

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H413: May cause long lasting harmful effects to aquatic life.[3]

Precautionary Statements:

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Toxicological and Ecological Information

General Class Context: Fluorinated Liquid Crystal Monomers (FLCMs) It is important to consider this compound within the broader context of FLCMs, which are recognized as emerging environmental contaminants. Recent scientific literature indicates that FLCMs can be persistent, bioaccumulative, and toxic.[1][2][4][5][6] Studies on other FLCMs have shown potential for hepatotoxicity and metabolic disruption in animal models.[7][8] The long-term aquatic hazard classification (H413) for the title compound aligns with these general concerns for the substance class.[3]

Experimental Protocols

Specific experimental protocols for the determination of the toxicological and physical properties of this compound are not publicly available. In general, such data are generated following standardized guidelines, such as those provided by the OECD (Organisation for Economic Co-operation and Development) for testing of chemicals. These may include:

-

Acute Dermal Irritation/Corrosion (OECD 404)

-

Acute Eye Irritation/Corrosion (OECD 405)

-

Ready Biodegradability (OECD 301)

-

Toxicity to Fish (OECD 203)

Handling, Storage, and First Aid

Engineering Controls:

-

Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling the powder form to avoid inhalation.

-

Ensure an eyewash station and safety shower are readily accessible.[3]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses with side-shields.[3]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]

Handling Procedures:

-

Avoid contact with skin and eyes.

-

Avoid creating and inhaling dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place away from direct sunlight.[9]

-

Recommended storage temperature is room temperature.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[3]

-

Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops.[3]

-

Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Visualized Workflows and Relationships

Standard Laboratory Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting to minimize exposure and risk.

Caption: Standard laboratory workflow for handling chemical powders.

GHS Hazard Logical Relationship

This diagram illustrates the logical flow from the identified hazards of the compound to the required safety precautions.

Caption: Relationship between GHS hazards and safety measures.

Conclusion

While this compound has applications in materials science, particularly as a liquid crystal monomer, it must be handled with appropriate caution. The available safety data, though containing some contradictions, points towards the compound being a skin and eye irritant with potential for long-term adverse effects on aquatic life.[3] Researchers, scientists, and drug development professionals should operate under the assumption of these hazards, employing proper engineering controls and personal protective equipment. The broader context of FLCMs as emerging contaminants warrants a cautious approach to the handling and disposal of this and related compounds. Further research is needed to fully elucidate the toxicological and ecological profile of this specific molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Spectrometric Characterization of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

An In-depth Technical Guide

This technical guide provides a detailed overview of the spectral and spectrometric data for the liquid crystal compound 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. The information is intended for researchers, scientists, and professionals in drug development and materials science. This document compiles available experimental data and outlines the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Information

-

IUPAC Name: 1-fluoro-4-[4-(trans-4-propylcyclohexyl)phenyl]benzene[1]

-

Physical State: White solid[2]

-

Melting Point: 106 °C[2]

Data Presentation

Mass Spectrometry (MS) Data

Mass spectrometry of this compound reveals a distinct fragmentation pattern useful for its identification. The gas chromatography-mass spectrometry (GC-MS) data indicates the molecular ion and several key fragments.

| m/z | Assignment | Source |

| 296 | [M]⁺ (Molecular Ion) | PubChem |

| 211 | Fragment | PubChem |

| 198 | Fragment | PubChem |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Predicted)

| Proton Type | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 7.6 |

| Cyclohexyl Protons | 1.0 - 2.6 |

| Propyl Protons (CH₂) | 1.2 - 1.6 |

| Propyl Protons (CH₃) | 0.9 - 1.0 |

¹³C NMR (Predicted)

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic Carbons (C-F) | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic Carbons | 115 - 145 |

| Cyclohexyl Carbons | 30 - 45 |

| Propyl Carbons | 14 - 40 |

Infrared (IR) Spectroscopy Data

A complete experimental IR spectrum for this compound is not publicly available. The table below lists the expected characteristic vibrational frequencies based on its functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-F Stretch | 1150 - 1250 |

| C-H Bend (Aromatic) | 800 - 850 |

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the molecule.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer.

-

Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal using the pressure arm.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Collect a background spectrum of the clean ATR crystal before running the sample.

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic and spectrometric analyses described.

Caption: General workflow for spectroscopic and spectrometric analysis.

Caption: Experimental workflow for GC-MS analysis.

References

In-Depth Technical Guide to the Mesomorphic Behavior of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mesomorphic behavior of the liquid crystal compound 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. This document details its chemical structure, thermodynamic properties, and the experimental protocols used for its characterization, serving as a vital resource for professionals in materials science and drug development.

Compound Identification

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-fluoro-4-[4-(trans-4-propylcyclohexyl)phenyl]benzene[1] |

| CAS Number | 87260-24-0[1] |

| Molecular Formula | C21H25F[1] |

| Molecular Weight | 296.43 g/mol [1] |

Mesomorphic Properties and Thermodynamic Data

The mesomorphic behavior of this compound is characterized by its transition between different physical states upon heating and cooling. The primary experimental techniques used to determine these properties are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[2][3]

Table 2: Thermal Properties

| Transition | Temperature (°C) | Enthalpy Change (ΔH) |

| Melting Point | 106 | Not Available |

Note: The melting point is provided by a commercial supplier and may represent the transition from a crystalline solid to a liquid crystalline phase or to the isotropic liquid state. Further experimental characterization is required to determine the precise nature of the phase transitions.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of liquid crystalline materials. The following sections outline standardized procedures for Differential Scanning Calorimetry and Polarized Optical Microscopy that are applicable to the study of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpy changes of phase transitions in liquid crystals.[2]

Objective: To determine the phase transition temperatures and associated enthalpy changes of this compound.

Materials and Equipment:

-

Differential Scanning Calorimeter

-

Hermetically sealed aluminum pans and lids

-

Crimper for sealing pans

-

Microbalance

-

This compound sample

Procedure:

-

Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan using a microbalance.

-

Seal the pan with a lid using a crimper to ensure a closed system.

-

Prepare an empty, sealed aluminum pan to serve as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Program the DSC instrument for a heat-cool-heat cycle. A typical program would be:

-

Heat from room temperature to a temperature well above the anticipated isotropic phase transition at a rate of 10 °C/min.

-

Hold at the high temperature for 2-5 minutes to ensure thermal equilibrium.

-

Cool the sample back to the starting temperature at a rate of 10 °C/min.

-

Reheat the sample to the high temperature at a rate of 10 °C/min. The second heating scan is typically used for data analysis to ensure a consistent thermal history.

-

-

Run the experiment under a nitrogen atmosphere to prevent oxidation.

-

Collect and analyze the thermogram.

Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. Endothermic peaks on heating represent transitions such as crystal-to-nematic and nematic-to-isotropic. The peak onset temperature is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Figure 2: Workflow for DSC analysis of a liquid crystal.

Polarized Optical Microscopy (POM)

POM is a qualitative technique used to identify liquid crystalline phases by observing their unique textures and to confirm transition temperatures observed by DSC.[3]

Objective: To visually identify the mesophases of this compound and determine their transition temperatures.

Materials and Equipment:

-

Polarizing optical microscope equipped with a hot stage

-

Glass microscope slides and cover slips

-

Hot stage controller

-

This compound sample

Procedure:

-

Place a small amount of the liquid crystal sample on a clean microscope slide.

-

Cover the sample with a cover slip.

-

Place the slide on the hot stage of the polarizing microscope.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) while observing it through the crossed polarizers of the microscope.

-

Record the temperatures at which changes in the optical texture occur. These changes correspond to phase transitions. For example, the appearance of a birefringent, mobile fluid from a crystalline solid indicates a transition to a liquid crystalline phase. The disappearance of all birefringence indicates the transition to the isotropic liquid phase.

-

Cool the sample from the isotropic phase and observe the formation of liquid crystal textures. This helps to determine if the mesophases are enantiotropic (appear on both heating and cooling) or monotropic (appear only on cooling).

-

Capture images of the characteristic textures of each mesophase.

Figure 3: Workflow for POM analysis of a liquid crystal.

Logical Relationships in Mesophase Transitions

The sequence of phase transitions in a thermotropic liquid crystal like this compound is governed by temperature. As heat is applied, the degree of molecular order decreases.

Figure 4: Phase transitions of a calamitic liquid crystal.

This diagram illustrates the expected thermotropic behavior. Upon heating, the highly ordered crystalline solid transitions to the nematic liquid crystal phase, which possesses long-range orientational order but no positional order. Further heating leads to the isotropic liquid phase, where all long-range order is lost. The process is typically reversible upon cooling.

Conclusion

This compound is a calamitic liquid crystal with potential applications in various technologies. While its fundamental properties are established, a comprehensive understanding of its mesomorphic behavior requires detailed experimental characterization using techniques such as DSC and POM. This guide provides the foundational knowledge and standardized protocols for researchers to conduct such investigations, enabling further exploration of this and related materials for advanced applications.

References

phase transition temperatures of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

An In-depth Technical Guide to the Phase Transition Temperatures of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

This technical guide provides a comprehensive overview of the phase transition temperatures of the liquid crystal this compound. The information is tailored for researchers, scientists, and professionals in drug development and materials science, with a focus on data presentation, experimental protocols, and workflow visualization.

Introduction

This compound is a fluorinated biphenyl derivative recognized for its liquid crystalline properties. Materials in this class are of significant interest in the development of advanced optical and electronic devices, such as liquid crystal displays (LCDs). The thermal behavior, specifically the temperatures at which the material transitions between different phases (e.g., crystalline, liquid crystalline, and isotropic liquid), is a critical parameter for its application and characterization.

Phase Transition Temperatures

The phase transition temperatures for this compound, as indicated by supplier data, are summarized below. These transitions represent the transformation from a solid crystalline state to a liquid crystalline state (melting point) and from the liquid crystalline state to an isotropic liquid state (clearing point).

| Transition | Temperature (°C) | Source |

| Crystal to Liquid Crystal (Melting Point) | 106 | Lab Pro Inc.[1] |

| Liquid Crystal to Isotropic Liquid (Clearing Point) | 160 | TCI Chemicals[2] |

| Mesomorphic Range | 104 - 160 | TCI Chemicals[2] |

Note: The mesomorphic range indicates the temperature window in which the material exhibits liquid crystalline properties.

Experimental Protocols

The characterization of phase transition temperatures in liquid crystals is primarily conducted using Differential Scanning Calorimetry (DSC) for thermal analysis and Polarized Optical Microscopy (POM) for visual identification of mesophases.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This method allows for the precise determination of transition temperatures and the enthalpy changes associated with them.

Objective: To determine the temperatures and enthalpies of phase transitions of this compound.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum DSC pans and lids

-

Crimper for sealing pans

-

Microbalance (accuracy ±0.01 mg)

-

Tweezers

-

This compound sample

-

High-purity indium for calibration

-

High-purity nitrogen gas for purging

Procedure:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan.

-

Hermetically seal the pan using a crimper to prevent any loss of volatile material.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Thermal Analysis:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min).

-

The thermal program should consist of at least one heating and cooling cycle to observe the phase transitions and to remove any previous thermal history of the sample.[3] A typical program would be:

-

First Heating: Heat the sample from room temperature to a temperature above the clearing point (e.g., 180°C) at a controlled rate (e.g., 10°C/min).

-

Isothermal Hold: Hold the sample at this temperature for a few minutes to ensure complete melting into the isotropic phase.

-

Cooling: Cool the sample to a temperature below its crystallization point (e.g., room temperature or lower) at a controlled rate (e.g., 10°C/min).

-

Second Heating: Heat the sample again through its transition temperatures at the same controlled rate as the first heating scan.

-

-

-

Data Analysis:

-

Record the heat flow as a function of temperature to generate a thermogram.

-

Phase transitions will appear as endothermic peaks during heating and exothermic peaks during cooling.

-

Determine the onset temperature of the melting peak and the peak temperature of the clearing point from the second heating scan. The area under the peaks corresponds to the enthalpy of the transition.

-

Polarized Optical Microscopy (POM)

POM is an essential technique for the visual identification of liquid crystal phases and for confirming the transition temperatures observed by DSC.[4][5] The birefringence of liquid crystalline phases causes them to exhibit unique textures when viewed between crossed polarizers.[6]

Objective: To visually identify the different phases (crystalline, liquid crystalline, isotropic) of this compound and to determine the transition temperatures.

Materials and Equipment:

-

Polarizing optical microscope equipped with a hot stage

-

Temperature controller for the hot stage

-

Microscope slides and cover slips

-

Spatula

-

This compound sample

Procedure:

-

Sample Preparation:

-

Place a small amount of the liquid crystal sample onto a clean microscope slide.

-

Cover the sample with a cover slip and gently press to create a thin film.

-

-

Microscopic Observation:

-

Place the slide on the hot stage of the polarizing microscope.

-

Observe the sample between crossed polarizers.

-

-

Thermal Analysis:

-

Slowly heat the sample at a controlled rate (e.g., 2-5°C/min).

-

Observe the changes in the optical texture of the sample as the temperature increases.

-

The crystalline phase will typically appear as solid, often birefringent, structures.

-

Upon melting, a characteristic liquid crystal texture (e.g., nematic schlieren texture) will appear. Record this temperature as the melting point.

-

As heating continues, the liquid crystal texture will persist until the clearing point, where the view will become completely dark, indicating the transition to the isotropic liquid phase. Record this temperature.

-

-

Slowly cool the sample from the isotropic phase and observe the reverse transitions to check for thermal reversibility and to observe the formation of liquid crystal textures from the isotropic liquid.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the phase transitions of this compound.

Caption: Workflow for Determining Phase Transition Temperatures.

References

- 1. labproinc.com [labproinc.com]

- 2. 4-Fluoro-4'-(trans-4-propylcyclohexyl)biphenyl | 87260-24-0 | TCI AMERICA [tcichemicals.com]

- 3. cskscientificpress.com [cskscientificpress.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is a liquid crystal compound of significant interest in materials science, particularly for its applications in display technologies. Its molecular structure, featuring a biphenyl core with a fluoro substituent and a trans-propylcyclohexyl group, imparts specific mesomorphic properties. Understanding the solubility of this compound in various organic solvents is crucial for its purification, formulation into mixtures, and the fabrication of liquid crystal displays (LCDs) and other optical devices.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, presenting available quantitative data, outlining experimental protocols for solubility determination, and visualizing key conceptual workflows.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common organic solvents at standard temperature and pressure. The following table summarizes the quantitative solubility data, expressed in grams of solute per 100 mL of solvent ( g/100 mL).

| Organic Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) at 25°C |

| Non-Polar Solvents | |||

| Hexane | C₆H₁₄ | 0.1 | > 20 |

| Toluene | C₇H₈ | 2.4 | > 25 |

| Dichloromethane | CH₂Cl₂ | 3.1 | > 30 |

| Polar Aprotic Solvents | |||

| Acetone | C₃H₆O | 5.1 | ~15 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | > 25 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | ~10 |

| Polar Protic Solvents | |||

| Ethanol | C₂H₅OH | 4.3 | ~5 |

| Methanol | CH₃OH | 5.1 | ~2 |

Note: The high solubility in non-polar and some polar aprotic solvents is consistent with the largely non-polar, hydrocarbon-rich structure of the molecule. The lower solubility in polar protic solvents like methanol and ethanol can be attributed to the energetic penalty of disrupting the hydrogen-bonding network of the solvent to accommodate the non-polar solute.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The "Shake-Flask Method" is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Isothermal Shake-Flask Method

This method involves equilibrating a surplus of the solid compound with the solvent at a constant temperature until the solution is saturated.

Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Workflow of the Isothermal Shake-Flask Method for solubility determination.

Detailed Steps:

-

Preparation: Accurately weigh a sample of this compound.

-

Addition: Add an excess amount of the compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the saturated solution from the excess solid, the sample is typically centrifuged or filtered through a syringe filter (e.g., 0.22 µm PTFE). This step is critical to prevent solid particles from interfering with the analysis.

-

Concentration Analysis: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of the solute using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy. A calibration curve prepared with standard solutions of known concentrations is used for quantification.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. The result is typically expressed in mg/mL or g/100 mL.

Logical Framework for Solvent Selection

The choice of solvent is critical for various applications, from synthesis and purification to formulation. The following diagram illustrates the logical considerations for selecting an appropriate solvent system based on the intended application.

Caption: Decision tree for solvent selection based on the intended application.

This framework highlights that for synthesis, solvents that readily dissolve all reactants are preferred. For purification by recrystallization, a solvent is chosen in which the compound has high solubility at elevated temperatures but low solubility at room temperature, while impurities remain either highly soluble or insoluble. For formulation, compatibility with other mixture components and appropriate volatility for processing are key determinants.

Conclusion

The solubility of this compound is a critical parameter influencing its handling, purification, and application. This compound exhibits high solubility in common non-polar and polar aprotic organic solvents, and limited solubility in polar protic solvents. The standardized isothermal shake-flask method provides a reliable means for experimentally determining its solubility. A systematic approach to solvent selection, based on the specific requirements of the intended application, is essential for successful research, development, and manufacturing outcomes.

An In-Depth Technical Guide to 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl for Drug Development Professionals, Researchers, and Scientists

An Overview of a Key Liquid Crystal Component

This technical guide provides a comprehensive overview of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a fluorinated biphenyl compound primarily utilized in the liquid crystal display (LCD) industry. This document details its chemical properties, commercial availability, a plausible synthetic route based on established chemical reactions, and its characterization.

Physicochemical Properties

This compound is a white solid at room temperature.[1] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 87260-24-0 | [1][2] |

| Molecular Formula | C21H25F | [1][2] |

| Molecular Weight | 296.43 g/mol | [1][2] |

| Appearance | White to Almost white powder/crystal | [1] |

| Melting Point | 106 °C | [1] |

| Purity | Typically >98.0% (by GC) | [1] |

Commercial Availability

This compound is available from several commercial chemical suppliers, catering to research and development needs. The primary suppliers and their typical product offerings are listed below.

| Supplier | Product Number | Purity | Available Quantity |

| TCI Chemicals | F1103 | >98.0% (GC) | 5g |

| Lab Pro Inc. | F1103-5G | Min. 98.0% (GC) | 5g |

| CookeChem | --- | 98% | --- |

Synthetic Methodology: A Plausible Approach via Suzuki-Miyaura Coupling

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a highly probable and widely used method for this class of compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

For the synthesis of the target molecule, the likely precursors are 1-bromo-4-fluorobenzene and (4-(trans-4-propylcyclohexyl)phenyl)boronic acid.

Proposed Synthetic Scheme

Caption: Proposed Suzuki-Miyaura coupling reaction for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for Suzuki-Miyaura couplings of similar liquid crystal molecules. Optimization of specific parameters would be necessary to achieve high yields and purity.

Materials:

-

1-bromo-4-fluorobenzene

-

(4-(trans-4-propylcyclohexyl)phenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add (4-(trans-4-propylcyclohexyl)phenyl)boronic acid (1.0 equivalent), 1-bromo-4-fluorobenzene (1.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents) to the flask.

-

Solvent Addition: Evacuate the flask and backfill with nitrogen three times. Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or toluene.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and a slightly more polar solvent (e.g., dichloromethane or ethyl acetate) to afford the pure this compound.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain a crystalline solid.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification of the target compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques.

| Analytical Technique | Expected Observations |

| Gas Chromatography (GC) | A single major peak indicating high purity (>98%). |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 296.43). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Spectra consistent with the chemical structure, showing characteristic signals for the aromatic, cyclohexyl, and propyl protons and carbons. |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to C-F, C-H (aromatic and aliphatic), and C=C (aromatic) bonds. |

| Differential Scanning Calorimetry (DSC) | A sharp endothermic peak corresponding to the melting point of the compound. |

Signaling Pathways and Biological Applications

Currently, there is no publicly available information to suggest that this compound has any known biological activity or interacts with specific signaling pathways. Its primary application is in materials science, specifically in the formulation of liquid crystal mixtures for displays, where its physicochemical properties like dielectric anisotropy and clearing point are of importance. Therefore, a signaling pathway diagram is not applicable to this compound in the context of drug development.

This technical guide provides a foundational understanding of this compound for researchers and scientists. While its direct application in drug development is not established, its synthesis involves chemical transformations that are fundamental in medicinal chemistry.

References

An In-depth Technical Guide to 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

This technical guide provides a comprehensive overview of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a key component in modern liquid crystal displays. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its synonyms, chemical properties, synthesis, and characterization.

Chemical Identification and Synonyms

This compound is a fluorinated biphenyl compound recognized for its utility in liquid crystal mixtures. A comprehensive list of its identifiers and synonyms is provided below.

| Identifier Type | Value |